[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909336-75-9
VCID: VC7467924
InChI: InChI=1S/C6H10N4.ClH/c1-2-3-10-5-6(4-7)8-9-10;/h2,5H,1,3-4,7H2;1H
SMILES: C=CCN1C=C(N=N1)CN.Cl
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63

[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

CAS No.: 1909336-75-9

Cat. No.: VC7467924

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride - 1909336-75-9

Specification

CAS No. 1909336-75-9
Molecular Formula C6H11ClN4
Molecular Weight 174.63
IUPAC Name (1-prop-2-enyltriazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H10N4.ClH/c1-2-3-10-5-6(4-7)8-9-10;/h2,5H,1,3-4,7H2;1H
Standard InChI Key NENNMSJBPYMGAD-UHFFFAOYSA-N
SMILES C=CCN1C=C(N=N1)CN.Cl

Introduction

The compound [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound derived from the 1,2,3-triazole family. It is characterized by its unique triazole ring structure and the presence of a prop-2-en-1-yl substituent. Its molecular formula is C5H9ClN4, and it has a molecular weight of approximately 174.63 g/mol .

This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug design due to the biological activity associated with triazole derivatives.

Synthesis

The synthesis of [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves:

  • Azide-Alkyne Cycloaddition (Click Chemistry): This reaction forms the triazole core by reacting an azide with a terminal alkyne under copper-catalyzed conditions.

  • Functionalization: The prop-2-enyl group is introduced at the first nitrogen position using alkylation techniques.

  • Hydrochloride Formation: The free base is converted into its hydrochloride salt for improved handling and solubility.

This method ensures high yield and purity due to the efficiency of click chemistry.

Biological Evaluation

While direct experimental data on this compound's biological activity are sparse, related triazoles have been evaluated for:

  • Enzyme Inhibition: Docking studies suggest strong interactions with key enzymes like lipoxygenase (anti-inflammatory target) .

  • Cytotoxicity: Triazole derivatives have shown selective cytotoxic effects against cancer cell lines such as MCF-7 .

  • Pharmacokinetics: Triazoles generally exhibit good metabolic stability and bioavailability.

Further research is required to confirm these properties for this specific compound.

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